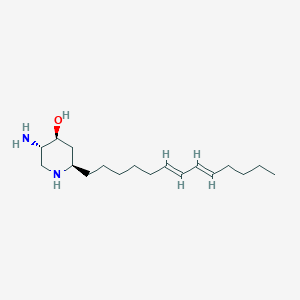
Pseudodistomin D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pseudodistomin D, also known as this compound, is a useful research compound. Its molecular formula is C18H34N2O and its molecular weight is 294.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Pseudodistomin D has been investigated for its antitumor properties . Research indicates that the pseudodistomins, including this compound, exhibit significant DNA-damaging activity , which is a critical mechanism in the development of anticancer agents. This activity is linked to their ability to interfere with cellular proliferation pathways associated with the Ca²⁺-calmodulin system, suggesting a potential role in cancer treatment .
Asymmetric Synthesis
This compound is notable for its application in asymmetric synthesis . The compound has been synthesized through various methodologies that emphasize its stereochemical complexity. For instance, a dynamic kinetic asymmetric cycloaddition was employed to establish the absolute stereochemistry of this compound during its synthesis . This approach not only highlights the compound's structural intricacies but also serves as a model for synthesizing other complex molecules.
Table 1: Synthetic Routes to this compound
Mechanistic Studies
The mechanistic understanding of this compound's biological activity is crucial for its development as a therapeutic agent. Studies have shown that the compound acts on multiple targets within cells, which may enhance its efficacy against resistant cancer types. The interactions with cellular pathways involved in tumorigenesis are an active area of research, with ongoing studies aimed at elucidating these mechanisms further .
Structural Characterization
The structural characterization of this compound has been achieved through advanced spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry. These techniques confirm the compound's unique piperidine core and its stereochemical configuration, which are essential for understanding its biological activity and potential applications in drug design .
Eigenschaften
Molekularformel |
C18H34N2O |
|---|---|
Molekulargewicht |
294.5 g/mol |
IUPAC-Name |
(2R,4S,5S)-5-amino-2-[(6E,8E)-trideca-6,8-dienyl]piperidin-4-ol |
InChI |
InChI=1S/C18H34N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-14-18(21)17(19)15-20-16/h5-8,16-18,20-21H,2-4,9-15,19H2,1H3/b6-5+,8-7+/t16-,17+,18+/m1/s1 |
InChI-Schlüssel |
ACYWLYLTIGBFNS-IEFRCZKSSA-N |
Isomerische SMILES |
CCCC/C=C/C=C/CCCCC[C@@H]1C[C@@H]([C@H](CN1)N)O |
Kanonische SMILES |
CCCCC=CC=CCCCCCC1CC(C(CN1)N)O |
Synonyme |
pseudodistomin D |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















